2-Propanone, 1-(2-thiazolidinylidene)-, (E)-(9CI)
Description
2-Propanone, 1-(2-thiazolidinylidene)-, (E)-(9CI) is an organic compound with the molecular formula C6H9NOS It is a thiazolidine derivative characterized by the presence of a ketone group at the 2-position of the propylidene chain
Properties
CAS No. |
126979-03-1 |
|---|---|
Molecular Formula |
C6H9NOS |
Molecular Weight |
143.21 g/mol |
IUPAC Name |
(1E)-1-(1,3-thiazolidin-2-ylidene)propan-2-one |
InChI |
InChI=1S/C6H9NOS/c1-5(8)4-6-7-2-3-9-6/h4,7H,2-3H2,1H3/b6-4+ |
InChI Key |
YWTKURIRFABBEI-GQCTYLIASA-N |
SMILES |
CC(=O)C=C1NCCS1 |
Isomeric SMILES |
CC(=O)/C=C/1\NCCS1 |
Canonical SMILES |
CC(=O)C=C1NCCS1 |
Synonyms |
2-Propanone, 1-(2-thiazolidinylidene)-, (E)- (9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 1-(2-thiazolidinylidene)-, (E)-(9CI) typically involves the reaction of thiazolidine with an appropriate ketone under controlled conditions. One common method involves the condensation of thiazolidine with acetone in the presence of a base, such as sodium hydroxide, to yield the desired product. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of 2-Propanone, 1-(2-thiazolidinylidene)-, (E)-(9CI) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Propanone, 1-(2-thiazolidinylidene)-, (E)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.
Substitution: The thiazolidine ring can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific conditions like elevated temperatures or acidic/basic environments.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted thiazolidine derivatives with different functional groups.
Scientific Research Applications
2-Propanone, 1-(2-thiazolidinylidene)-, (E)-(9CI) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties. Studies may involve testing its effects on various cell lines or microorganisms.
Medicine: Explored for its potential therapeutic applications. Research may focus on its ability to interact with specific biological targets or pathways, leading to the development of new drugs.
Industry: Utilized in the production of specialty chemicals or materials. Its reactivity and functional groups make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Propanone, 1-(2-thiazolidinylidene)-, (E)-(9CI) depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the ketone and thiazolidine moieties allows for interactions with nucleophilic or electrophilic sites within biological molecules, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine: The parent compound, lacking the ketone group.
2-(2-oxopropylidene)thiazolidine: A structural isomer with different positioning of the ketone group.
Thiazolidinediones: A class of compounds with similar thiazolidine rings but different substituents, often used in medicinal chemistry.
Uniqueness
2-Propanone, 1-(2-thiazolidinylidene)-, (E)-(9CI) is unique due to the specific positioning of the ketone group, which imparts distinct chemical and biological properties. This structural feature allows for unique reactivity and interactions compared to other thiazolidine derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
